molecular formula C45H49NO13 B1142004 7-Epi-10-deacetyltaxol CAS No. 111149-94-1

7-Epi-10-deacetyltaxol

Cat. No. B1142004
M. Wt: 811.876
InChI Key:
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Description

7-Epi-10-deacetyltaxol is a taxane diterpenoid and a derivative of paclitaxel . It has been found in Taxus and exhibits α-glucosidase inhibitory and anticancer activities . It inhibits α-glucosidase and is cytotoxic to HeLa cells . It induces apoptosis and DNA fragmentation in HepG2 hepatocellular carcinoma cells in a concentration-dependent manner .


Synthesis Analysis

The synthesis of 7-Epi-10-deacetyltaxol involves biocatalysis of 7-β-xylosyl-10-deacetyltaxol and its analogues by an engineered yeast . The bioconversion process has been optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation .


Molecular Structure Analysis

The molecular formula of 7-Epi-10-deacetyltaxol is C45H49NO13 . Its formal name is (αR,βS)-β-(benzoylamino)-α-hydroxy-benzenepropanoic acid, (2aR,4R,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester .


Physical And Chemical Properties Analysis

7-Epi-10-deacetyltaxol is a white crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents .

Scientific Research Applications

  • Anticancer Activity : EDT, derived from the fungus Pestalotiopsis microspora, shows significant cytotoxicity in human hepatocellular carcinoma cells (HepG2). It induces apoptotic cell death through the generation of reactive oxygen species and activation of the MAPK pathway (Subban et al., 2017).

  • Chemical Stability and Transformation : Research has identified various derivatives of taxol, including EDT, in the process of studying the stability of paclitaxel in solution. This indicates a potential for chemical transformation and applications in pharmaceutical formulations (Maceachern-Keith et al., 1997).

  • Chromatographic Analysis : Studies on chromatographic methods have facilitated the separation and analysis of taxol derivatives including EDT, which is essential for quality control and purity determinations in pharmaceutical preparations (Aboul‐Enein & Serignese, 1996).

  • Epimerization Kinetics : Investigations into the epimerization at the 7-position of taxanes like EDT provide insights into the chemical behavior and stability of these compounds, which is crucial for their pharmaceutical applications (Tian & Stella, 2008).

  • Microbial Transformation : The transformation of 7-epi-10-deacetylbaccatin III to 10-deacetylbaccatin III by microorganisms opens avenues for biotechnological production and modification of taxanes like EDT (Feng et al., 2010).

  • Screening Antimicrotubule Agents : Biological fingerprinting analysis of taxoids, including EDT, interacting with microtubule proteins can be used for screening potential antimicrotubule agents, important in cancer therapy (Lei et al., 2008).

  • Molecular Docking Studies : Molecular docking-based studies of EDT and other taxol analogues with the mTOR protein suggest potential applications in the treatment of oral cancer (Fathima et al., 2021).

Safety And Hazards

When handling 7-Epi-10-deacetyltaxol, it is recommended to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions for 7-Epi-10-deacetyltaxol research include improving the extraction and synthesis of active components and developing sustainable utilization strategies . There is also potential for genetic engineering approaches to produce fungal Taxol and precursors .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLVGQKNNUHXIP-DIYBZAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559294
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Epi-10-deacetyltaxol

CAS RN

78454-17-8, 111149-94-1
Record name 7-epi-10-Deacetyltaxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78454-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-epi-3'-epi-10-Deacetyltaxol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Deacetyl-7-epipaclitaxel
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78454-17-8
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Record name 10-DEACETYL-7-EPIPACLITAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8TD9Q8G5
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Citations

For This Compound
131
Citations
K Subban, S Singh, R Subramani, M Johnpaul… - … and alternative medicine, 2017 - Springer
… In the present study, we identified a taxol derivative named 7-epi-10-deacetyltaxol (EDT) from the culture of an endophytic fungus Pestalotiopsis microspora isolated from the bark of …
Number of citations: 20 link.springer.com
YJ Fu, R Sun, YG Zu, SM Li, W Liu… - Biomedical …, 2009 - Wiley Online Library
… taxoid compounds, such as 10-deacetylbaccatin III (10DAB III), 7-xylosyl-10-deacetyltaxol (7-xyl-10-DAT), 10-deacetyltaxol (10-DAT), cephalomannine and 7-epi-10-deacetyltaxol (7-epi…
JL McLaughlin, RW Miller, RG Powell… - Journal of Natural …, 1981 - ACS Publications
… 7-epi-10deacetylcephalomannine, (9), and 7-epi-10-deacetyltaxol, (10). The lability of cephalomannine and baccatin III has been previously noted (7). The decrease in chromatographic …
Number of citations: 165 pubs.acs.org
X LEI, K Liang, X SU, GUO Ming, H ZOU - Chemical Research in Chinese …, 2008 - Elsevier
… The leaves of Taxus and the standards of taxol, baccatin III, IO-deacetylbaccatin III(I O-DAB), cephalomannine and 7-epi-10-deacetyltaxol(7-epi-lO-DAT) were purchased from Xi'an …
Number of citations: 11 www.sciencedirect.com
J Xue, CY Cao, JM Chen, HS Bu… - Chinese Journal of …, 2001 - Wiley Online Library
… 2A in which there is relatively large amount of the clwly eluting analog, 7epi-10-deacetyltaxol (II). It is a very difficult step for clearly separating II and lII to give the high purity I at the …
Number of citations: 13 onlinelibrary.wiley.com
J Tian, VJ Stella - Journal of pharmaceutical sciences, 2008 - Elsevier
… Stock solutions of 10‐deacetylbaccatin III, baccatin III, paclitaxel, 7‐epi‐taxol, 10‐deacetyltaxol, and 7‐epi‐10‐deacetyltaxol were prepared by accurately weighing sample powder and …
Number of citations: 79 www.sciencedirect.com
AM Zobel, M Furmanowa, K Glowniak, C Cragg - Phytomedicine, 1996 - Elsevier
… Two other taxanes were identified (7-epi-10-deacetyltaxol; cephalomannine) but still many … Standards of taxol (pac1itaxel), 7-epi-10-deacetyltaxol, and cephalomannine were obtained …
Number of citations: 8 www.sciencedirect.com
Q Cai, Q Song, K Jiang, Y Lin, Y Zhang, J Zhang… - Frontiers in …, 2023 - frontiersin.org
Taxus species are used as medicinal plants all over the world. The leaves of Taxus species are a sustainable medicinal resource rich in taxoids and flavonoids. When leaves are used …
Number of citations: 5 www.frontiersin.org
NT Ngoc, DV Cuong, TTH Hanh, NX Cuong… - Phytochemistry …, 2022 - Elsevier
Chemical study of the stem bark of Taxus wallichiana Zucc. afforded the isolation of two new cyclopenta[b]naphthalene terpenoids, wallichianones A (1) and B (2) and 13 taxane …
Number of citations: 2 www.sciencedirect.com
T Isah - Br J Pharm Res, 2015 - researchgate.net
… taxol and related taxanes because cuttings maintained in B5 liquid medium accumulated 10-deacetylbaccatin III, baccatin III, 10-deacetyltaxol, cephalomannine, 7-epi-10deacetyltaxol …
Number of citations: 39 www.researchgate.net

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